(2S,3R)-Fmoc-Abu(3-N3)-OH

Stereoselective peptide synthesis Diastereomer differentiation Chiral amino acid building blocks

The (2S,3R) configuration of Fmoc-Abu(3-N3)-OH is non-negotiable for synthesizing natural peptide antibiotics (aspartocin, amphomycin, glumamycin)—incorrect diastereomers produce inactive analogs. Its β-azide enables CuAAC/SPAAC macrocyclization while preserving a latent amine for further modification. As an ADC linker component, ≥99% purity minimizes difficult-to-remove impurities that risk regulatory non-compliance. For bioactive peptides demanding stereochemical precision, this single diastereomer is the only valid choice.

Molecular Formula C19H18N4O4
Molecular Weight 366.4 g/mol
CAS No. 146306-79-8
Cat. No. B3040018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-Fmoc-Abu(3-N3)-OH
CAS146306-79-8
Molecular FormulaC19H18N4O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N=[N+]=[N-]
InChIInChI=1S/C19H18N4O4/c1-11(22-23-20)17(18(24)25)21-19(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17H,10H2,1H3,(H,21,26)(H,24,25)/t11-,17+/m1/s1
InChIKeyLLJMYBCJYQGZOS-DIFFPNOSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-Fmoc-Abu(3-N3)-OH CAS 146306-79-8: Stereochemically Defined Azido Amino Acid Building Block for Fmoc-SPPS and Click Chemistry


(2S,3R)-Fmoc-Abu(3-N3)-OH (CAS 146306-79-8), also known as (2S,3R)-2-(Fmoc-amino)-3-azidobutanoic acid, is a non-proteinogenic amino acid derivative employed in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) α-amino protecting group and a side-chain azide (N₃) moiety, enabling its dual utility as a building block for click chemistry conjugations (CuAAC and SPAAC) and as a protected precursor to 2,3-diaminobutanoic acid residues . Its stereochemical configuration—(2S,3R)—is one of four possible diastereomers in the Fmoc-Abu(3-N3)-OH series, which constitutes the primary basis for differentiation from other in-class azido amino acid building blocks .

Why Generic Substitution of (2S,3R)-Fmoc-Abu(3-N3)-OH with Alternative Azido Amino Acids Is Not Permissible


Substitution of (2S,3R)-Fmoc-Abu(3-N3)-OH with alternative azido amino acids—including the other three diastereomers [(2R,3R), (2R,3S), (2S,3S)], chain-length variants (e.g., Fmoc-azidohomoalanine, Fmoc-azidonorvaline), or structural isomers (e.g., Fmoc-Lys(N₃)-OH)—introduces uncontrolled variables that directly compromise peptide conformational integrity, biological activity, and synthetic reproducibility . While these analogs share the core Fmoc-protected azide functionality, they differ fundamentally in side-chain geometry, spatial orientation of the azide group relative to the peptide backbone, and overall molecular topology . In applications requiring precise stereochemical control—such as macrocyclic peptide antibiotics, peptidomimetics with defined turns, or bioactive peptides where 2,3-diaminobutanoic acid placement is critical—the use of an incorrect diastereomer or chain-length analog can produce peptides with divergent secondary structures, altered receptor binding, or complete loss of function [1]. The following quantitative evidence clarifies exactly where and why this specific (2S,3R) configuration provides differentiation that is both measurable and functionally consequential for scientific selection.

(2S,3R)-Fmoc-Abu(3-N3)-OH Product-Specific Quantitative Differentiation Evidence


Stereochemical Differentiation: Diastereomeric CAS Assignment and Physical Constants of (2S,3R)-Fmoc-Abu(3-N3)-OH vs. Its Three Stereoisomers

The (2S,3R)-Fmoc-Abu(3-N3)-OH compound is one of four commercially available stereoisomers in the Fmoc-Abu(3-N3)-OH series, each with a unique CAS number and distinct physical-chemical signature. Measured optical rotation values differentiate this (2S,3R) isomer from its diastereomers. This stereochemical definition is critical for applications where the three-dimensional orientation of the azide group determines peptide backbone conformation and downstream biological activity .

Stereoselective peptide synthesis Diastereomer differentiation Chiral amino acid building blocks Peptide antibiotic design

Side-Chain Length and Functional Group Position: (2S,3R)-Fmoc-Abu(3-N3)-OH vs. Extended Azido Amino Acids (Aha, Anv, Anl)

The (2S,3R)-Fmoc-Abu(3-N3)-OH compound contains a 4-carbon (butanoic acid) backbone with the azide positioned on the β-carbon (C3), providing a specific side-chain length and spatial orientation that differs from azidohomoalanine (γ-azido, 4-carbon linear), azidonorvaline (δ-azido, 5-carbon), and azidonorleucine (ε-azido, 6-carbon) [1][2]. This chain-length difference determines the reach and flexibility of the reactive azide group in cyclization reactions. For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) used in on-resin peptide cyclization, the distance between the α-carbon and the azide nitrogen atoms directly influences the minimum ring size achievable and the strain energy of the resulting macrocycle [1].

Macrocyclic peptide cyclization Click chemistry cross-linking Side-chain topology Peptide stapling

Purity Specification: HPLC/Titration Assay Data for (2S,3R)-Fmoc-Abu(3-N3)-OH

The commercially supplied (2S,3R)-Fmoc-Abu(3-N3)-OH is characterized with a purity specification of ≥99% as determined by HPLC and titration assay, providing a quantitative procurement benchmark for researchers requiring high-fidelity building blocks for SPPS . This purity level ensures that coupling efficiency is not compromised by contaminants that could cap growing peptide chains or introduce difficult-to-remove byproducts.

Analytical quality control HPLC purity assessment Peptide synthesis reproducibility Procurement specifications

Melting Point and Physical Characterization for Identity Confirmation

(2S,3R)-Fmoc-Abu(3-N3)-OH exhibits a well-defined melting point range of 150–156 °C . This thermal property, combined with its appearance as a white crystalline powder, provides a straightforward physical verification metric for incoming material identity before use in sensitive SPPS protocols. In contrast, the D-configuration azidohomoalanine analog (Fmoc-D-Dab(N3)-OH) melts at a substantially lower temperature (122–128 °C), offering a clear point of analytical differentiation between these structurally related compounds .

Material characterization Quality control Batch identity verification Solid-phase peptide synthesis

Dual-Function Utility: Click Chemistry Reactivity and 2,3-Diaminobutanoic Acid Precursor

(2S,3R)-Fmoc-Abu(3-N3)-OH uniquely serves both as a click chemistry handle and as a protected precursor for the synthesis of peptides containing (2S,3R)-2,3-diaminobutanoic acid (Dab) residues [1]. The azido group can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO/BCN groups . Alternatively, the same azido group can be reduced on solid phase or in solution to the corresponding primary amine, yielding the 2,3-diaminobutanoic acid scaffold . This dual functionality distinguishes it from simple Fmoc-azido amino acids (e.g., Fmoc-Lys(N₃)-OH) that do not generate an α,β-diamino acid framework upon reduction, and from unprotected diamino acids that lack the click chemistry handle.

Bioorthogonal conjugation Click chemistry Diaminobutanoic acid peptides Reductive amination

Storage Stability and Shipping Tolerability Profile

(2S,3R)-Fmoc-Abu(3-N3)-OH demonstrates documented stability under defined storage and shipping conditions. The compound is recommended for storage at 0–8 °C (short-term) and as powder at -20 °C for up to 3 years . Notably, it tolerates ambient temperature shipping conditions without degradation , which reduces logistics complexity compared to analogs requiring continuous cold-chain handling. This stability profile is consistent with class-level observations for Fmoc-azido amino acids, where the azide moiety remains intact under standard SPPS deprotection conditions (20% piperidine in DMF) and cleavage conditions (TFA) [1].

Material stability Supply chain logistics Long-term storage SPPS reagent handling

Validated Research and Industrial Applications for (2S,3R)-Fmoc-Abu(3-N3)-OH Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of 2,3-Diaminobutanoic Acid-Containing Peptide Antibiotics

(2S,3R)-Fmoc-Abu(3-N3)-OH enables the incorporation of the (2S,3R)-2,3-diaminobutanoic acid scaffold into peptide sequences following on-resin azide reduction . This stereospecific building block is essential for synthesizing natural peptide antibiotics (e.g., aspartocin, amphomycin, glumamycin) and their analogs, where the (2S,3R) configuration of the Dab residue is required for antimicrobial activity . Substitution with the (2S,3S) or (2R,3R) diastereomers produces peptides with altered backbone geometry and diminished or abolished biological activity, making stereochemical fidelity a critical procurement requirement.

Click Chemistry-Mediated Peptide Macrocyclization with Defined β-Turn Geometry

The (2S,3R)-Fmoc-Abu(3-N3)-OH building block provides a β-azido group positioned with specific stereochemistry, enabling CuAAC-mediated on-resin macrocyclization of peptides to form triazole-containing cyclic scaffolds . The (3R) configuration orients the azide group in a defined spatial arrangement relative to the peptide backbone, which directly influences the resulting macrocycle conformation and ring strain [1]. Researchers targeting specific macrocycle topologies—such as those mimicking protein β-turns or stabilizing α-helical structures—should select this specific diastereomer rather than generic azido amino acids to ensure reproducible cyclization outcomes.

Biorthogonal Conjugation and Fluorescent Labeling of Synthetic Peptides

(2S,3R)-Fmoc-Abu(3-N3)-OH introduces an azide handle into synthetic peptides during SPPS, enabling post-synthetic conjugation via CuAAC or SPAAC to alkyne-functionalized fluorophores, biotin, PEG chains, or cytotoxic payloads . This application leverages the azide group's compatibility with both copper-catalyzed and strain-promoted click conditions, providing experimental flexibility for copper-sensitive biological systems (via SPAAC) or high-efficiency labeling (via CuAAC). The dual-function nature of this building block—azide for conjugation and latent amine for additional modification—offers a convergent synthetic strategy not available with simpler Fmoc-azido amino acids .

ADC Linker Development and Targeted Therapeutic Synthesis

(2S,3R)-Fmoc-Abu(3-N3)-OH is classified as an ADC (Antibody-Drug Conjugate) linker component, where its azide functionality enables site-specific conjugation of peptide-based linkers to antibody carriers . The defined (2S,3R) stereochemistry ensures that the linker region adopts a consistent conformation, which can influence payload release kinetics and conjugate stability . For industrial-scale ADC development, the high purity specification (≥99%) reduces the risk of difficult-to-remove impurities that could compromise regulatory compliance or conjugate homogeneity [1].

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